4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline
Overview
Description
4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline is a complex organic compound with the molecular formula C29H30N2O2 and a molecular weight of 438.56 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring substituted with two ethoxyphenyl groups and a dimethylaniline moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline involves several steps. One common synthetic route includes the reaction of 2,6-bis(2-ethoxyphenyl)pyridine with N,N-dimethylaniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This binding can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-[2,6-Bis(2-methoxyphenyl)-4-pyridyl]-N,N-dimethylaniline: This compound has methoxy groups instead of ethoxy groups, leading to differences in chemical reactivity and physical properties.
4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-diethylamine: This compound has diethylamine instead of dimethylaniline, resulting in variations in biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxyphenyl and dimethylaniline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2,6-bis(2-ethoxyphenyl)pyridin-4-yl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-5-32-28-13-9-7-11-24(28)26-19-22(21-15-17-23(18-16-21)31(3)4)20-27(30-26)25-12-8-10-14-29(25)33-6-2/h7-20H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKCKJLEAAAJQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3OCC)C4=CC=C(C=C4)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572147 | |
Record name | 4-[2,6-Bis(2-ethoxyphenyl)pyridin-4-yl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170908-22-2 | |
Record name | 4-[2,6-Bis(2-ethoxyphenyl)-4-pyridinyl]-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170908-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2,6-Bis(2-ethoxyphenyl)pyridin-4-yl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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